molecular formula C17H18FN5 B2753978 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole CAS No. 301194-20-7

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole

Cat. No.: B2753978
CAS No.: 301194-20-7
M. Wt: 311.364
InChI Key: OHIKBXUXSUVOOZ-UHFFFAOYSA-N
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Description

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole is a chemical compound known for its diverse applications in scientific research and industry. It features a benzotriazole core linked to a piperazine ring substituted with a fluorophenyl group. This structure imparts unique chemical and biological properties, making it a valuable compound in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole typically involves the reaction of 4-(4-fluorophenyl)piperazine with benzotriazole under specific conditions. The process may include:

    Step 1: Preparation of 4-(4-fluorophenyl)piperazine by reacting 4-fluoroaniline with piperazine.

    Step 2: Coupling of 4-(4-fluorophenyl)piperazine with benzotriazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and as an additive in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole
  • 1-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole
  • 1-[[4-(4-Methylphenyl)piperazin-1-yl]methyl]benzotriazole

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs.
  • Applications: While similar compounds may share some applications, the specific substitution pattern in this compound often results in distinct biological and chemical properties, making it more suitable for certain applications.

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5/c18-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-17-4-2-1-3-16(17)19-20-23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIKBXUXSUVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3N=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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